molecular formula C14H17N3O2S B13977454 4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol CAS No. 211230-36-3

4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol

Cat. No.: B13977454
CAS No.: 211230-36-3
M. Wt: 291.37 g/mol
InChI Key: MTIZTUKQZXXKAS-UHFFFAOYSA-N
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Description

(4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a methoxybenzylamino group, a methylthio group, and a methanol group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The methoxybenzylamino group can be introduced via nucleophilic substitution, where a suitable benzylamine derivative reacts with the pyrimidine ring.

    Addition of the Methylthio Group: The methylthio group can be added through a thiolation reaction using a methylthiolating agent.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxybenzyl)amino-pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.

    Methylthio-pyrimidine derivatives: These compounds have a methylthio group attached to the pyrimidine ring but may lack other substituents present in (4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol.

Uniqueness

(4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

211230-36-3

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidin-5-yl]methanol

InChI

InChI=1S/C14H17N3O2S/c1-19-12-5-3-10(4-6-12)7-15-13-11(9-18)8-16-14(17-13)20-2/h3-6,8,18H,7,9H2,1-2H3,(H,15,16,17)

InChI Key

MTIZTUKQZXXKAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2CO)SC

Origin of Product

United States

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